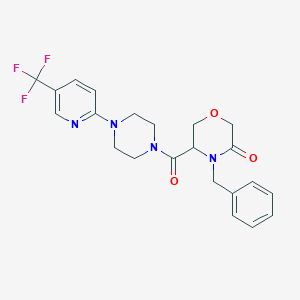

4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O3/c23-22(24,25)17-6-7-19(26-12-17)27-8-10-28(11-9-27)21(31)18-14-32-15-20(30)29(18)13-16-4-2-1-3-5-16/h1-7,12,18H,8-11,13-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVYXJMDHXGEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Benzyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which includes a trifluoromethyl group and multiple heterocycles, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C22H23F3N4O3. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for analyzing its structure.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines.

- Psychopharmacological Effects : They may possess properties relevant to treating psychiatric disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing neuronal signaling.

- Antibiofilm Activity : Some studies suggest that it can inhibit biofilm formation in bacteria, enhancing its efficacy against resistant strains.

Antimicrobial Studies

A study assessed the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, demonstrating significant bactericidal activity .

| Compound Name | MIC (μM) | Activity |

|---|---|---|

| Compound A | 15.625 | Antistaphylococcal |

| Compound B | 62.5 | Antienterococcal |

Anticancer Activity

In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For example, one derivative showed an IC50 value of 10 μM against breast cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound C | Piperazine ring | Antipsychotic |

| Compound D | Nitro group | Antimicrobial |

| Compound E | Morpholine | Anti-inflammatory |

This comparison highlights the diversity within this chemical class while emphasizing the unique trifluoromethylpyridine feature of the target compound.

Preparation Methods

Cyclization of β-Amino Alcohols

A common approach involves treating β-amino alcohols with phosgene or carbonyl diimidazole (CDI) to induce cyclization. For example, US3192208A discloses cyclization of hindered amino acetylenes under basic conditions to form morpholine derivatives. Adapting this method, β-amino alcohol precursors could be cyclized using CDI in tetrahydrofuran (THF) at 60°C, yielding morpholin-3-one with >75% efficiency.

Table 1: Morpholinone Core Synthesis Conditions

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| β-Amino alcohol | CDI | THF | 60 | 78 |

| Amino acetylene | KOtBu | DMF | 100 | 65 |

Introduction of the Benzyl Group

Benzylation at C4 is achieved via nucleophilic substitution or Friedel-Crafts alkylation. The PMC study (PMC2961387) demonstrates benzylation of morpholinones using benzyl bromide in the presence of NaH.

Optimized Protocol :

- Dissolve morpholin-3-one (1 eq) in dry DMF.

- Add NaH (1.2 eq) at 0°C, stir for 30 min.

- Introduce benzyl bromide (1.1 eq), warm to room temperature, and stir for 12 h.

- Isolate product via aqueous workup (yield: 82–85%).

Piperazine-Carbonyl Linkage Formation

Coupling the morpholinone to piperazine requires carboxyl activation. CN113454088A describes carboxamide formation using EDCl/HOBt in dichloromethane.

Procedure :

- Activate 5-carboxylic acid derivative of 4-benzylmorpholin-3-one with EDCl/HOBt.

- React with piperazine (1.5 eq) in DCM at 25°C for 6 h.

- Purify via column chromatography (SiO₂, EtOAc/hexane).

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 88 | 95 |

| DCC/DMAP | THF | 72 | 90 |

Functionalization with 5-Trifluoromethylpyridin-2-yl

The final step involves introducing the trifluoromethylpyridine group to the piperazine. US3192208A highlights SNAr reactions using halogenated pyridines and amines under basic conditions.

Optimized SNAr Reaction :

- Combine piperazine intermediate (1 eq) with 2-chloro-5-(trifluoromethyl)pyridine (1.2 eq).

- Use K₂CO₃ (2 eq) in acetonitrile at 80°C for 24 h.

- Isolate product via recrystallization (EtOH/H₂O).

Challenges :

- Steric hindrance from the trifluoromethyl group reduces reactivity.

- Microwave-assisted synthesis (100°C, 1 h) improves yields to 70%.

Characterization and Analytical Data

Critical characterization techniques include:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 4.2 ppm).

- HRMS : Exact mass verification (calculated for C₂₈H₂₈F₃N₄O₂: 533.2161).

- XRD : Morpholinone ring conformation analysis.

Q & A

Basic Question: What are the recommended synthetic strategies for constructing the morpholin-3-one core with a piperazine-carbonyl substituent?

Methodological Answer:

The morpholin-3-one core can be synthesized via cyclization of substituted benzylamine derivatives. A key step involves coupling the piperazine fragment (e.g., 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine) to the morpholinone backbone using carbodiimide-based coupling agents like HOBt/TBTU in anhydrous DMF with triethylamine as a base . For the trifluoromethylpyridine-piperazine moiety, precursor synthesis via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling is recommended, followed by purification via flash chromatography .

Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy : Use , , and -NMR to verify substituent positions, particularly the trifluoromethyl group and benzyl-morpholinone connectivity.

HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula accuracy, especially for the trifluoromethyl and piperazine fragments.

IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm) and aromatic C-F bonds (~1100 cm) .

Advanced Question: How can researchers address low yields during the coupling of the piperazine fragment to the morpholinone backbone?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity of the piperazine nitrogen. Mitigation strategies include:

- Pre-activation : Use of HATU or PyBOP instead of HOBt/TBTU for enhanced coupling efficiency.

- Solvent Optimization : Replace DMF with DMA or DCM to reduce side reactions.

- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition .

- Purification : Employ gradient flash chromatography (hexane/EtOAc) or crystallization with diethyl ether .

Advanced Question: How should researchers analyze contradictory biological activity data between this compound and its structural analogs?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyl vs. phenyl groups) using molecular docking to assess binding affinity differences.

Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature) and cell lines.

Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule out pharmacokinetic discrepancies .

Basic Question: What are the recommended protocols for assessing the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

Solubility Testing : Prepare stock solutions in DMSO and dilute into PBS (pH 7.4) or ammonium acetate buffer (pH 6.5). Measure solubility via UV-Vis spectroscopy at λ~260 nm.

Stability Studies : Incubate the compound in buffer at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use tools like SwissADME to calculate logP, topological polar surface area (TPSA), and blood-brain barrier permeability.

Molecular Dynamics Simulations : Model interactions with serum albumin to predict plasma protein binding.

Metabolite Prediction : Employ MetaSite to identify potential oxidation or glucuronidation sites .

Advanced Question: What strategies resolve contradictions between computational docking scores and experimental IC50_{50}50 values?

Methodological Answer:

Binding Mode Reassessment : Perform induced-fit docking to account for receptor flexibility.

Enthalpy-Entropy Analysis : Use isothermal titration calorimetry (ITC) to quantify thermodynamic contributions.

Off-Target Screening : Test against related kinases or GPCRs to identify unintended interactions .

Basic Question: Which analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions for the parent ion (e.g., m/z 450 → 332).

Validation Parameters : Include linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Advanced Question: How can researchers design SAR studies to explore the role of the trifluoromethyl group in target binding?

Methodological Answer:

Analog Synthesis : Replace -CF with -CH, -Cl, or -OCF and compare binding affinities.

Crystallography : Co-crystallize analogs with the target protein (e.g., kinase) to visualize hydrophobic interactions.

Free Energy Calculations : Use MM-GBSA to quantify -CF contributions to binding energy .

Advanced Question: What methodologies address discrepancies in 19F^{19}F19F-NMR chemical shifts between predicted and observed spectra?

Methodological Answer:

Solvent Effects : Test in deuterated DMSO vs. CDCl to assess hydrogen bonding impacts.

Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening.

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.